molecular formula C8H8N2O B3173732 2-Methyl-1H-benzo[d]imidazol-7-ol CAS No. 94977-60-3

2-Methyl-1H-benzo[d]imidazol-7-ol

Cat. No.: B3173732
CAS No.: 94977-60-3
M. Wt: 148.16 g/mol
InChI Key: HLPAESMITTURFN-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Organic Chemistry and Life Sciences

Nitrogen-containing heterocycles are a cornerstone of organic chemistry and life sciences, forming the structural basis of a vast array of biologically active molecules. nih.govwisdomlib.orgopenmedicinalchemistryjournal.com Their prevalence in nature is exemplified by their presence in essential biomolecules like the nucleic acids (purines and pyrimidines), vitamins, and alkaloids. nih.govnih.gov This class of compounds is of immense interest to medicinal chemists due to the ability of the nitrogen atoms to form hydrogen bonds with biological targets, a key interaction for modulating the activity of enzymes and receptors. nih.gov In fact, an analysis of FDA-approved drugs revealed that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle, underscoring their significance in drug design and discovery. nih.gov The versatility of these scaffolds allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for screening and the development of new therapeutic agents. numberanalytics.com

The unique structural and electronic properties of nitrogen-containing heterocycles contribute to their diverse applications, which extend beyond pharmaceuticals to agrochemicals, polymers, and dyes. openmedicinalchemistryjournal.comnumberanalytics.com Their ability to engage in various chemical reactions makes them indispensable building blocks in organic synthesis. numberanalytics.com The continuous exploration of novel nitrogen-containing heterocyclic systems remains a vibrant and crucial area of research, promising new solutions to challenges in medicine and materials science.

Benzimidazole (B57391) as a Privileged Scaffold in Molecular Design and Drug Discovery

Among the myriad of nitrogen-containing heterocycles, benzimidazole stands out as a "privileged scaffold" in medicinal chemistry. nih.govnih.govbohrium.combenthamdirect.comdntb.gov.ua This designation stems from its recurring presence in numerous clinically successful drugs and its ability to interact with a wide range of biological targets. nih.govnih.govbenthamdirect.com The benzimidazole structure, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, provides a unique combination of hydrophobicity and hydrogen bonding capabilities. nih.govbohrium.com These physicochemical attributes, including its efficiency as both a hydrogen bond donor and acceptor and its capacity for π-π stacking interactions, enable benzimidazole derivatives to bind effectively to macromolecules. nih.govbohrium.com

The versatility of the benzimidazole core has led to the development of drugs with a broad spectrum of pharmacological activities, including:

Antimicrobial nih.govbohrium.com

Anticancer nih.govnih.govbohrium.com

Antitubercular nih.govbohrium.com

Anti-inflammatory nih.govbohrium.com

Antidiabetic nih.govbohrium.com

Antihypertensive nih.govbohrium.com

Antimalarial nih.govbohrium.com

The structural and electronic properties of the benzimidazole ring can be readily modified at various positions, allowing for the fine-tuning of its biological activity and pharmacokinetic properties. This adaptability makes it an attractive framework for the rational design of novel therapeutic agents. nih.govbohrium.com

Overview of 2-Methyl-1H-benzo[d]imidazol-7-ol within the Context of Benzimidazole Chemistry

Within the broad family of benzimidazoles, this compound is a specific derivative of interest. While much of the existing research focuses on the broader class of 2-methylbenzimidazoles, the specific placement of a hydroxyl group at the 7-position introduces unique chemical and biological properties that warrant further investigation. The synthesis of the core 2-methylbenzimidazole (B154957) structure is well-established, typically involving the condensation of o-phenylenediamine (B120857) with acetic acid or its derivatives. banglajol.inforesearchgate.netresearchgate.netsemanticscholar.org This straightforward synthesis provides a foundation for creating a variety of substituted analogs, including the hydroxylated form. The presence of both a methyl group at the 2-position and a hydroxyl group on the benzene ring offers multiple points for further chemical modification, making it a versatile building block for creating more complex molecules. The biological activities of the parent 2-methyl-1H-benzimidazole, such as moderate antioxidant and prominent cytotoxic activities, suggest that its hydroxylated counterpart could also possess interesting pharmacological properties. banglajol.inforesearchgate.net

Properties

IUPAC Name

2-methyl-1H-benzimidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-9-6-3-2-4-7(11)8(6)10-5/h2-4,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPAESMITTURFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 1h Benzo D Imidazol 7 Ol and Its Analogues

Classical Approaches to Benzimidazole (B57391) Core Synthesis

Traditional methods for constructing the benzimidazole core have been foundational in organic synthesis, primarily relying on condensation and cyclization reactions.

Condensation Reactions Involving o-Phenylenediamines and Carboxylic Acid Derivatives

The most conventional and widely employed method for synthesizing benzimidazoles is the Phillips-Ladenburg reaction. semanticscholar.orgrsc.orgthieme-connect.com This approach involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, such as esters, nitriles, or amides. nih.govnih.govcolab.ws The reaction is typically facilitated by heating the reactants in the presence of a dehydrating agent or a mineral acid like hydrochloric acid, p-toluenesulfonic acid, or polyphosphoric acid. ijariie.comnih.gov

For instance, 2-methyl-1H-benzimidazole has been synthesized in high yields by condensing o-phenylenediamine with glacial acetic acid. banglajol.inforesearchgate.net Similarly, reacting o-phenylenediamine with various aromatic acids in the presence of ammonium (B1175870) chloride as a catalyst at 80-90°C provides a convenient one-step method for a range of 2-substituted benzimidazoles. rasayanjournal.co.inijariie.com While effective, these classical condensation reactions often necessitate high temperatures and strong acidic conditions, which can limit their applicability for substrates with sensitive functional groups. rsc.orgresearchgate.net

Table 1: Examples of Classical Condensation Reactions for Benzimidazole Synthesis

o-Phenylenediamine DerivativeCarboxylic Acid/DerivativeCatalyst/ConditionsProductYieldReference
o-PhenylenediamineAcetic AcidHeat2-Methyl-1H-benzimidazoleHigh banglajol.infoyoutube.com
o-Phenylenediaminep-Chlorobenzoic AcidNH4Cl, Ethanol, 80°C2-(4-Chlorophenyl)-1H-benzimidazole78.88% rasayanjournal.co.in
o-PhenylenediamineSalicylic Acidp-TSOH, Toluene, Reflux2-(2-Hydroxyphenyl)-1H-benzimidazoleN/A researchgate.net
o-Phenylenediamine4-Aminobenzoic AcidPolyphosphoric Acid, Dimethylbenzene, Reflux2-(4-Aminophenyl)-1H-benzimidazoleN/A semanticscholar.org

This table is interactive and can be sorted by column.

Cyclization via Reduction of Nitro Compounds

Another approach involves the reduction of 2-nitro-4-methylacetanilide, which upon treatment with a reducing agent like tin (Sn) and hydrochloric acid (HCl), undergoes cyclization to form the corresponding benzimidazole. semanticscholar.org More recently, an electrochemically driven reductive cyclization of o-nitroanilines has been developed, offering a green and efficient one-pot synthesis of benzimidazoles under open-air conditions without the need for strong chemical reductants. rsc.org This electrochemical method proceeds through a tandem process of nitro reduction, C(sp3)–H amination, and condensation. rsc.org

Weidenhagen and Phillips-Ladenburg Reactions

The Weidenhagen reaction is another classical method that involves the condensation of o-phenylenediamines with aldehydes or ketones. semanticscholar.orgrsc.orgthieme-connect.com This reaction is often carried out in the presence of an oxidizing agent, such as copper(II) acetate, to facilitate the cyclodehydrogenation of the intermediate Schiff base. semanticscholar.orgresearchgate.net While effective, the use of stoichiometric oxidants can be a drawback. nih.gov

The Phillips-Ladenburg reaction, as previously mentioned, remains a cornerstone of benzimidazole synthesis. semanticscholar.orgrsc.org Its main limitation lies in the often harsh conditions required, such as high temperatures (sometimes exceeding 250°C) and the use of strong acids, which can lead to low yields and limit substrate scope. semanticscholar.orgrsc.org Modern modifications of both the Weidenhagen and Phillips-Ladenburg reactions aim to overcome these limitations by employing milder catalysts and reaction conditions.

Modern and Sustainable Synthetic Strategies

Contemporary approaches to benzimidazole synthesis focus on improving efficiency, atom economy, and environmental compatibility. These methods often utilize one-pot procedures, multicomponent reactions, and advanced catalytic systems.

One-Pot and Multicomponent Reactions for Efficient Benzimidazole Formation

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules like benzimidazoles from simple starting materials in a single synthetic operation. rsc.org These reactions are highly efficient, reducing reaction times, minimizing waste, and simplifying purification processes. organic-chemistry.orgresearchgate.net

A notable example is the one-pot condensation of o-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide and hydrochloric acid in acetonitrile (B52724) at room temperature, which affords 2-substituted benzimidazoles in excellent yields with short reaction times. organic-chemistry.org Another green approach utilizes a water extract of papaya bark ash as a catalyst for the reaction of substituted o-phenylenediamines with benzoyl chlorides at room temperature. researchgate.net

Multicomponent reactions, such as the iron-catalyzed domino reaction of benzo-1,2-quinone, aldehydes, and ammonium acetate, provide a highly efficient route to a variety of benzimidazole derivatives under mild conditions. rsc.org Similarly, a three-component reaction involving 2-aminobenzimidazoles, aromatic aldehydes, and isocyanides under microwave irradiation has been developed for the synthesis of fused imidazo[1,2-a]benzimidazoles. acs.org

Transition-Metal-Catalyzed Approaches (e.g., Palladium, Copper) in 2-Methyl-1H-benzo[d]imidazol-7-ol Synthesis

Transition-metal catalysis has revolutionized the synthesis of benzimidazoles, offering mild, efficient, and highly versatile routes. Palladium and copper catalysts are particularly prominent in this area.

Palladium-Catalyzed Synthesis:

Palladium-catalyzed reactions have been extensively developed for the synthesis of benzimidazoles. One method involves the palladium-catalyzed carbonylation, coupling, and cyclization of haloaromatics and o-phenylenediamines. acs.org This route is tolerant of various functional groups and complements classical methods where the corresponding carboxylic acids are unavailable. acs.org Another efficient approach utilizes a recyclable palladium-catalyzed hydrogen transfer reaction, allowing for the synthesis of a variety of benzimidazoles under mild conditions with the catalyst being reusable for multiple cycles. rsc.orgrsc.org Palladium catalysis also enables the synthesis of N-substituted benzimidazoles from N-(o-halophenyl)imidoyl chlorides or imidates and various N-nucleophiles. nih.govacs.org

Copper-Catalyzed Synthesis:

Copper-catalyzed methods have also proven to be highly effective for benzimidazole synthesis. A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) provides a direct route to benzimidazoles. organic-chemistry.org An improved and ligand-free copper-catalyzed cyclization of o-bromoarylamines and nitriles offers an efficient synthesis of benzimidazoles, addressing issues such as the use of expensive ligands and the low reactivity of bromo precursors. rsc.org Furthermore, a copper-catalyzed three-component coupling reaction of N-(2-aminophenyl)benzamides, sulfonyl azides, and terminal alkynes has been developed for the preparation of 1,2-substituted benzimidazoles. rsc.orgnih.gov Heterogeneous copper catalysts have also been employed in the one-pot reaction of phenylenediamines with aryl aldehydes, offering the advantage of easy catalyst recovery and reuse. researchgate.net

Table 2: Modern Transition-Metal-Catalyzed Benzimidazole Syntheses

Catalyst SystemReactantsReaction TypeKey FeaturesReference
PdCl2L2Haloaromatics, o-Phenylenediamines, COCarbonylation, Coupling, CyclizationTolerates various functional groups acs.org
Pd/C(2-Nitrophenyl)amine, Benzyl AlcoholHydrogen TransferRecyclable catalyst, mild conditions rsc.orgrsc.org
Pd(OAc)2N-(o-Halophenyl)imidates, N-NucleophilesC-N CouplingSynthesis of N-substituted benzimidazoles nih.govacs.org
CuCl/TMEDA2-Haloanilines, Aldehydes, NaN3Three-Component ReactionOne-pot synthesis organic-chemistry.org
CuIN-(2-Aminophenyl)benzamides, Alkynes, Sulfonyl AzidesThree-Component CouplingSynthesis of 1,2-disubstituted benzimidazoles rsc.orgnih.gov
Cu(II) ComplexPhenylenediamines, Aryl AldehydesOne-Pot CondensationRecyclable heterogeneous catalyst researchgate.net

This table is interactive and can be sorted by column.

Microwave-Assisted and Green Chemistry Routes for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rjptonline.orgerdogan.edu.tr This technology is particularly effective for the synthesis of benzimidazole derivatives. rjptonline.orgmdpi.comnih.govdergipark.org.tr For instance, the condensation of o-phenylenediamines with various aldehydes can be significantly expedited under microwave irradiation, reducing reaction times from hours to mere minutes and improving yields substantially. mdpi.com

Green chemistry principles are increasingly being integrated into benzimidazole synthesis to minimize the use and generation of hazardous substances. ijpdd.orgsphinxsai.comresearchgate.net This includes the use of environmentally benign solvents like water or ethanol, or even solvent-free conditions. mdpi.commdpi.comrsc.org For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved with quantitative yields in as little as 5-10 minutes under microwave irradiation without any solvent. mdpi.com The use of solid supports such as alumina, silica (B1680970) gel, or clays (B1170129) like montmorillonite (B579905) K10 can also facilitate reactions, sometimes eliminating the need for a solvent altogether. rjptonline.orgdergipark.org.trmdpi.comresearchgate.net

Several studies have demonstrated the synergistic benefits of combining microwave irradiation with green chemistry approaches. The reaction of o-phenylenediamine with aldehydes, a common route to benzimidazoles, can be performed under microwave irradiation using a catalytic amount of a substance on a solid support, leading to high yields in a short time. rjptonline.org Ionic liquids have also been investigated as green reaction media under microwave conditions, providing excellent yields for both 2-substituted and 1,2-disubstituted benzimidazoles. mdpi.com

Here is a data table showcasing examples of microwave-assisted synthesis of benzimidazole derivatives:

ReactantsCatalyst/ConditionsProductYield (%)Time (min)Reference
N-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)₃ (1 mol%), MW1,2-diphenyl-1H-benzo[d]imidazole>965 mdpi.com
o-phenylenediamine, BenzaldehydeMontmorillonite K10, MW2-phenyl-1H-benzo[d]imidazole81.260 researchgate.net
4,5-dichloro-1,2-phenylenediamine, Phenylacetic acid iminoester HClMW2-benzyl-5,6-dichloro-1H-benzo[d]imidazoleGoodShort nih.gov
o-phenylenediamine, Aromatic AldehydesAlumina, MW2-substituted benzimidazolesModerate to Good- rjptonline.org

Cross-Coupling Methodologies for Site-Specific Diversification (e.g., C-H Amination, Suzuki–Miyaura, Buchwald-Hartwig)

To create diverse libraries of benzimidazole analogues, site-specific functionalization is crucial. Cross-coupling reactions have become indispensable tools for this purpose, allowing for the introduction of various substituents at specific positions of the benzimidazole ring. researchgate.net

C-H Amination: Direct C-H amination offers an atom-economical approach to introduce nitrogen-containing functional groups. For instance, intramolecular sp3 C-H amination of aniline (B41778) derivatives using molecular iodine under transition-metal-free conditions can produce 1,2-fused or 1,2-disubstituted benzimidazoles. acs.org Copper-catalyzed oxidative tandem C-H aminations have also been developed for the synthesis of functionalized benzimidazolones from readily available starting materials. nih.govrsc.org

Suzuki–Miyaura Coupling: The Suzuki–Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. arkat-usa.org It is widely used to introduce aryl or heteroaryl groups onto the benzimidazole scaffold, typically by coupling a halogenated benzimidazole with a boronic acid in the presence of a palladium catalyst. arkat-usa.orgmdpi.comresearchgate.netnih.govnih.gov Microwave assistance can further enhance the efficiency of Suzuki-Miyaura couplings, allowing for rapid diversification with a broad range of boronic acids. arkat-usa.orgresearchgate.net The choice of catalyst system, such as PdCl₂ with a ligand like SPhos, is critical for achieving high yields. arkat-usa.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. thieme-connect.comnih.govthieme-connect.comacs.orgrsc.org This methodology is instrumental in synthesizing N-aryl benzimidazoles and has been successfully applied to the functionalization of the benzimidazole core. rsc.orgnih.gov For example, the reaction of N-protected-5-bromo-2-nitrophenyl-benzimidazole with sulfonylanilines using a palladium catalyst can yield 5(6)-substituted derivatives in high yields. nih.gov This reaction is also pivotal in the asymmetric synthesis of axially chiral benzimidazoles. thieme-connect.comthieme-connect.com

The following table provides examples of cross-coupling reactions for benzimidazole diversification:

Coupling ReactionReactantsCatalyst SystemProduct ScopeYield (%)Reference
Suzuki-Miyaura2-Iodobenzimidazole derivatives, (Hetero)aryl boronic acidsPdCl₂/SPhos, Cs₂CO₃, Dioxane, MW2-(Hetero)aryl benzimidazolesGood to Excellent arkat-usa.org
Buchwald-HartwigN-protected-5-bromo-2-nitrophenyl-benzimidazole, SulfonylanilinesPalladium catalyst5(6)-substituted-1H-benzimidazolesup to 81 nih.gov
C-H ArylationN-substituted benzimidazoles, Chlorobenzene derivativesNi(OTf)₂/dcype/K₃PO₄/t-amylOHC2-phenylated benzimidazolesGood rsc.org
C-H AminationAniline derivativesI₂ (transition-metal-free)1,2-fused/disubstituted benzimidazoles- acs.org

Optimization of Synthetic Pathways for this compound Derivatives

The efficient synthesis of this compound and its derivatives relies heavily on the careful optimization of reaction conditions to maximize yield and purity. This involves a systematic study of catalysts, reagents, solvents, and temperature.

Catalyst and Reagent Selection for High Yields

The choice of catalyst is paramount in many synthetic routes to benzimidazoles. Lewis acids such as erbium(III) triflate (Er(OTf)₃), zinc triflate, and zirconium(IV) chloride have proven to be highly effective in catalyzing the condensation of o-phenylenediamines with aldehydes or carboxylic acids, often leading to excellent yields under mild conditions. mdpi.comsphinxsai.commdpi.comnih.govbeilstein-journals.org For instance, using just 1 mol% of Er(OTf)₃ under microwave irradiation can produce 1,2-disubstituted benzimidazoles in quantitative yields. mdpi.com

In some cases, heterogeneous catalysts are employed due to their ease of separation and recyclability, aligning with green chemistry principles. rsc.orgrasayanjournal.co.innih.gov Examples include MgO@DFNS, pentafluorophenylammonium triflate (PFPAT), and various supported metal catalysts. rsc.orgsamipubco.com The selection of the appropriate aldehyde or carboxylic acid derivative as a reagent also plays a crucial role in determining the final product and yield. nih.govbeilstein-journals.orgsamipubco.com

This table summarizes the impact of different catalysts on benzimidazole synthesis:

CatalystReactantsSolventTemperatureYield (%)Reference
Er(OTf)₃o-phenylenediamine, BenzaldehydeWater100°C (MW)72 nih.gov
Pentafluorophenylammonium triflate (PFPAT)o-phenylenediamine, BenzaldehydeEthanolRoom Temp.88 samipubco.com
Zinc triflateo-phenylenediamine, Substituted aldehydesEthanolReflux- sphinxsai.com
MgO@DFNSo-phenylenediamine, Aromatic/aliphatic aldehydesEthanolAmbientExcellent rsc.org

Solvent and Temperature Condition Studies

Solvent and temperature are critical parameters that significantly influence the rate, yield, and selectivity of benzimidazole synthesis. rsc.orgsamipubco.comrsc.orgresearchgate.netresearchgate.netresearchgate.net While traditional methods often employed high temperatures and harsh acidic conditions, modern approaches favor milder and more environmentally friendly options.

Ethanol is a commonly used solvent that often provides good to excellent yields at room temperature or under reflux. sphinxsai.comrsc.orgsamipubco.com Water has also been explored as a green solvent, particularly at elevated temperatures where its properties as a solvent change, enabling it to facilitate organic reactions. rsc.orgresearchgate.net Studies have shown that optimizing the reaction temperature in water can lead to yields of around 90% for the synthesis of 2-phenylbenzimidazole. rsc.orgresearchgate.net

Solvent-free conditions, often coupled with microwave irradiation or grinding, represent another effective strategy for green synthesis, minimizing waste and simplifying work-up procedures. mdpi.commdpi.com The optimization of temperature is crucial in all cases; for example, in the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles, increasing the temperature from room temperature to 100°C can dramatically increase the yield. researchgate.net

The following table illustrates the effect of solvent and temperature on the synthesis of benzimidazoles:

SolventCatalystTemperatureTimeYield (%)Reference
EthanolMgO@DFNSAmbient-Excellent rsc.org
WaterEr(OTf)₃100°C (MW)15 min72 nih.gov
Methanol-60°C2 h~91 researchgate.net
Solvent-freeEr(OTf)₃ (1 mol%), MW-5-10 min86-99 mdpi.com
High-Temperature Water-Optimized-~90 rsc.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 2 Methyl 1h Benzo D Imidazol 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 2-Methyl-1H-benzo[d]imidazol-7-ol, ¹H NMR would identify the chemical environment of all protons, ¹³C NMR would characterize the carbon skeleton, and 2D NMR experiments (like COSY and HSQC) would establish connectivity between atoms.

The presence of the hydroxyl (-OH) group at the C7 position and the potential for tautomerism in the imidazole (B134444) ring would significantly influence the chemical shifts compared to the unsubstituted parent compound. Specifically, the protons on the benzene (B151609) ring (at positions 4, 5, and 6) would show distinct signals and coupling patterns that confirm the substitution pattern.

While specific data for this compound is unavailable, the NMR data for the parent compound 2-Methyl-1H-benzo[d]imidazole is well-documented and provides a reference point. banglajol.info

Table 1: Representative ¹H and ¹³C NMR Data for 2-Methyl-1H-benzo[d]imidazole in DMSO-d₆ rsc.org This data is for the reference compound, not this compound.

Nucleus Atom Position Chemical Shift (δ) in ppm Description
¹H NMR N-H 12.20 Broad singlet
C4-H & C7-H 7.42 - 7.48 Doublet of doublets
C5-H & C6-H 7.06 - 7.09 Multiplet
CH₃ 2.46 Singlet
¹³C NMR C2 151.15
C3a & C7a 138.91
C5 & C6 130.90
C4 & C7 114.17

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (molecular formula C₈H₈N₂O), High-Resolution Mass Spectrometry (HRMS) would confirm the exact mass, which is 148.0637 g/mol . Techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) would provide the mass of the protonated molecule [M+H]⁺ at m/z 149.0715. The fragmentation pattern would likely involve characteristic losses, such as the loss of CO or HCN, which helps in confirming the benzimidazole (B57391) core structure.

Published mass spectrometry data for this compound could not be located. However, the mass spectrum for the parent compound, 2-Methyl-1H-benzo[d]imidazole (C₈H₈N₂, molecular weight 132.16 g/mol ), is known.

Table 2: Mass Spectrometry Data for 2-Methyl-1H-benzo[d]imidazole rsc.org This data is for the reference compound, not this compound.

Technique Ion m/z (Relative Intensity %)
Electron Ionization (EI) [M]⁺ 132 (71%)
[M-H]⁺ 131 (52%)
Fragment 78 (72%)

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., FT-IR)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. In the FT-IR spectrum of this compound, key absorption bands would be expected for the O-H stretch of the phenol (B47542) group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the imidazole ring (around 3100-3300 cm⁻¹), C-N stretching within the imidazole ring (around 1280 cm⁻¹), and C=C aromatic stretching (around 1600 cm⁻¹). banglajol.infoorientjchem.org

Although a specific spectrum for the 7-ol derivative is not available, the spectrum for 2-Methyl-1H-benzo[d]imidazole shows characteristic peaks for the benzimidazole core.

Table 3: Key FT-IR Absorption Bands for 2-Methyl-1H-benzo[d]imidazole banglajol.info This data is for the reference compound, not this compound.

Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretching ~3400
C-H Stretching (aliphatic) ~2960
N-H Bending ~1650
C=C Stretching (aromatic) ~1600

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. An analysis of a suitable single crystal of this compound would provide precise data on bond lengths, bond angles, and torsion angles. researchgate.net It would also reveal the crystal packing, including intermolecular interactions like hydrogen bonding involving the hydroxyl and imidazole N-H groups, which govern the supramolecular architecture. mdpi.com

A crystallographic study would definitively confirm the position of the methyl and hydroxyl groups and elucidate the tautomeric form present in the solid state. Currently, there are no published X-ray diffraction studies for this compound. The successful crystallization of related benzimidazole derivatives suggests that obtaining such data would be feasible if the compound were synthesized and purified in a crystalline form. mdpi.comresearchgate.net

Complementary Analytical Techniques for Purity and Identity Confirmation (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for verifying the purity of a synthesized compound and confirming its identity against a reference standard. For this compound, a reversed-phase HPLC or UPLC method would be developed, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected by a UV detector, showing a characteristic retention time under specific chromatographic conditions. This retention time serves as a reliable identifier and the peak area can be used to quantify its purity.

Specific HPLC or UPLC methods for the analysis of this compound have not been detailed in the reviewed literature. However, these are standard methods for purity assessment in the synthesis of related heterocyclic compounds. mdpi.com

Computational and Theoretical Investigations of 2 Methyl 1h Benzo D Imidazol 7 Ol

Molecular Modeling for Ligand-Target InteractionsThese simulations are vital for drug discovery, predicting how a molecule might interact with a biological target like a protein or enzyme.

Molecular Dynamics SimulationsFollowing docking, molecular dynamics (MD) simulations can be run to study the behavior of the ligand-protein complex over time. An MD simulation would reveal theconformational landscapeof the ligand within the binding pocket and assess thestabilityof the interactions. By simulating the movements of all atoms in the system, researchers can confirm if the ligand remains stably bound to its target, providing a more dynamic and realistic view of the interaction than static docking.

While these methodologies are well-established for the broader class of benzimidazoles, the specific findings and data for 2-Methyl-1H-benzo[d]imidazol-7-ol remain absent from the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent derivatives.

A study focusing on a series of 2-methyl-1-substituted benzimidazole (B57391) derivatives against Pseudomonas aeruginosa provides a relevant framework for understanding the potential QSAR models for this compound. nih.gov In this research, multiple linear regression (MLR) was employed to establish a relationship between various molecular descriptors and the antibacterial activity of the compounds. nih.gov The descriptors included physicochemical, steric, electronic, and structural properties. nih.gov

The development of a robust QSAR model involves several key steps: data collection, selection of appropriate molecular descriptors, development of a correlation model, and rigorous validation. nih.gov For the 2-methyl-1-substituted benzimidazoles, the stepwise regression method was utilized to select the most significant descriptors for the model. nih.gov

Validation is a critical aspect of any QSAR study to ensure the model's predictive power. nih.gov Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using an independent set of molecules. nih.gov In the study of 2-methyl-1-substituted benzimidazoles, the models were validated using the leave-one-out technique and an external set of compounds, which demonstrated a high correlation between experimental and predicted inhibitory values. nih.gov The statistical quality of the models is often assessed by parameters such as the correlation coefficient (r), the square of the correlation coefficient (r²), and the Fischer statistic (F). nih.gov

Table 1: Exemplary Statistical Parameters for QSAR Model Validation

ParameterDescriptionTypical Value for a Good Model
Coefficient of determination> 0.6
Cross-validated correlation coefficient> 0.5
F Fischer statisticHigh value indicates statistical significance
r²_pred Predictive r-squared for external test set> 0.5

This table represents typical parameters and their desired values for a robust QSAR model, based on general QSAR principles.

It is important to define the applicability domain of a QSAR model, which specifies the chemical space for which the model provides reliable predictions. nih.gov For the aforementioned study, the applicability domain was limited to differently substituted 1-benzyl or 1-benzoylbenzimidazole derivatives. nih.gov Therefore, while the methodology is applicable, a specific QSAR model for this compound would require experimental data on its activity and the development of a tailored model.

Pharmacophore Model Development for Targeted Design

Pharmacophore modeling is another crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, aromatic rings) responsible for a molecule's biological activity. This model then serves as a template for designing new molecules with similar or enhanced activity.

For benzimidazole derivatives, pharmacophore models can be developed based on a set of active compounds or the structure of the biological target. The process involves identifying common chemical features among active molecules and their spatial relationships. These features are then used to create a 3D query for virtual screening of compound libraries to identify new potential hits.

The development of a pharmacophore model for this compound would involve:

Feature Identification: Defining the key chemical features of the molecule, such as the hydrogen bond donor (N-H), hydrogen bond acceptor (N), aromatic ring (benzene), and the hydroxyl group, which can also act as a hydrogen bond donor and acceptor.

Conformational Analysis: Determining the possible low-energy conformations of the molecule to understand the spatial arrangement of these features.

Hypothesis Generation: Creating one or more pharmacophore hypotheses based on the identified features and their spatial relationships.

Validation: Testing the ability of the pharmacophore model to distinguish between active and inactive compounds.

This validated pharmacophore model could then be used to design novel derivatives of this compound with potentially improved activity for a specific biological target.

Prediction of Chemical Reactivity and Reaction Pathways via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity and potential reaction pathways of molecules like this compound. DFT calculations can provide insights into the electronic structure, orbital energies, and distribution of electron density within a molecule, which are key determinants of its reactivity.

Key parameters derived from DFT calculations that help in predicting chemical reactivity include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO energy gap generally indicates higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict sites for electrophilic and nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites within a molecule, indicating their susceptibility to nucleophilic, electrophilic, or radical attack.

For this compound, DFT calculations would likely reveal that the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the hydroxyl group are nucleophilic centers, while the hydrogen of the hydroxyl group and the N-H proton are electrophilic. The benzene (B151609) ring can participate in electrophilic aromatic substitution reactions.

Computational studies on related benzimidazole derivatives have utilized DFT to understand their stability and reactivity. sciencepublishinggroup.com For example, calculations on benzimidazole hydrazide-hydrazone compounds showed that different conformers exhibit varying stabilities and reactivities, with the energy gap between HOMO and LUMO being a key indicator. sciencepublishinggroup.com

Table 2: Predicted Reactivity Descriptors for a Representative Benzimidazole Derivative (Illustrative)

DescriptorPredicted Value (Arbitrary Units)Implication
HOMO Energy -6.5 eVIndicates electron-donating ability
LUMO Energy -1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap 5.3 eVSuggests moderate reactivity
Dipole Moment 3.5 DIndicates a polar molecule

This table provides an illustrative example of the types of data that can be obtained from DFT calculations to predict the chemical reactivity of a molecule like this compound. The values are not specific to this compound and serve for demonstration purposes.

By simulating potential reaction mechanisms, computational chemistry can also predict the most likely pathways for the synthesis or degradation of this compound. For instance, the condensation reaction between an appropriately substituted o-phenylenediamine (B120857) and acetic acid is a common route to 2-methylbenzimidazoles, and the feasibility and energetics of this pathway could be modeled computationally. banglajol.info

Chemical Reactivity and Derivatization Strategies of 2 Methyl 1h Benzo D Imidazol 7 Ol

Modifications of the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The phenolic hydroxyl group at the 7-position is a prime site for derivatization. Standard organic reactions can be employed to modify this functional group, thereby altering the molecule's polarity, hydrogen bonding capability, and potential for metabolic conjugation.

Esterification: The hydroxyl group can be converted to an ester through reaction with various carboxylic acids, acid chlorides, or anhydrides. This transformation is typically catalyzed by an acid or a coupling agent. For instance, reaction with acetyl chloride in the presence of a base would yield 2-methyl-1H-benzo[d]imidazol-7-yl acetate. These ester derivatives can act as prodrugs, which may enhance bioavailability and are later hydrolyzed in vivo to release the active parent compound.

Etherification: The formation of an ether linkage is another common modification. This is often achieved through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For example, reacting 2-methyl-1H-benzo[d]imidazol-7-ol with methyl iodide in the presence of a base like sodium hydride would produce 7-methoxy-2-methyl-1H-benzo[d]imidazole.

Oxidation: Oxidation of the hydroxyl group, depending on the reaction conditions, could potentially lead to the formation of a quinone-type structure. However, the specific oxidation products of this compound are not extensively documented in the available literature.

Functionalization of the Benzimidazole (B57391) Nitrogen Atoms (e.g., Alkylation, Acylation, Schiff Base Formation)

The imidazole (B134444) ring of this compound contains two nitrogen atoms, N-1 and N-3, which are key sites for chemical modifications such as alkylation and acylation. researchgate.netnih.gov

Alkylation: N-alkylation of the benzimidazole ring is a widely employed strategy to introduce various alkyl or arylalkyl groups. researchgate.net This reaction typically proceeds by treating the benzimidazole with an alkyl halide in the presence of a base. researchgate.netnih.govbeilstein-journals.org The regioselectivity of the alkylation (N-1 vs. N-3) can be influenced by the nature of the substituent on the benzimidazole ring and the reaction conditions. For instance, the alkylation of 2-substituted benzimidazoles with different alkyl halides has been shown to produce a variety of N-substituted derivatives. researchgate.netnih.gov

Acylation: The nitrogen atoms can also undergo acylation when treated with acyl chlorides or anhydrides. This reaction introduces an acyl group, which can influence the electronic properties and steric hindrance around the imidazole ring.

Schiff Base Formation: While direct Schiff base formation involves a primary amine, derivatives of this compound can be synthesized to incorporate a primary amino group, which can then be condensed with aldehydes or ketones to form Schiff bases. nih.govnih.govresearchgate.netrroij.comresearchgate.net For example, a 2-amino-substituted benzimidazole can react with various aldehydes to yield the corresponding imine derivatives. nih.govresearchgate.net These Schiff bases are of significant interest due to their coordination chemistry and diverse biological activities. nih.govnih.gov

Creation of Hybrid Molecules and Conjugates with Other Pharmacophores

A contemporary strategy in drug discovery involves the creation of hybrid molecules by combining the this compound scaffold with other known pharmacophores. acs.orgarabjchem.org This approach aims to develop new chemical entities with potentially enhanced or synergistic biological activities. acs.org

The synthesis of these hybrids often involves linking the benzimidazole derivative to another bioactive molecule through a stable covalent bond. For example, benzimidazole-triazole hybrids have been synthesized and shown to possess interesting pharmacological properties. researchgate.net Similarly, benzimidazole derivatives have been conjugated with other heterocyclic systems like pyrazole. nih.gov The linkage can be made through any of the reactive sites on the this compound molecule, such as the hydroxyl group or one of the nitrogen atoms, after appropriate functionalization.

Ring Expansion and Contraction Methodologies on the Imidazole Moiety

Ring expansion and contraction reactions are powerful tools in synthetic organic chemistry for the creation of novel heterocyclic systems. wikipedia.orgetsu.educhemistrysteps.comlibretexts.org

Ring Contraction: Ring contraction of the imidazole ring is a less common transformation. Methodologies such as the Favorskii rearrangement of cyclic α-halo ketones or Wolff rearrangements of α-diazoketones are known to induce ring contractions in carbocyclic systems. chemistrysteps.comharvard.edu The applicability of these methods to the imidazole part of the benzimidazole system would require specific substrates and reaction conditions, and there is a lack of specific documented examples for this compound.

Molecular Mechanisms of Biological Interactions of 2 Methyl 1h Benzo D Imidazol 7 Ol Analogues

Binding Affinity Studies with Biological Macromolecules

The interaction of 2-Methyl-1H-benzo[d]imidazol-7-ol analogues with biological macromolecules such as proteins, enzymes, and nucleic acids is a critical determinant of their biological effects. Studies have shown that these compounds can bind to a variety of molecular targets with significant affinity.

For instance, certain benzimidazole (B57391) derivatives have been found to interact with DNA, a key biological macromolecule. The binding of these small molecules to DNA can occur through various modes, including intercalation between base pairs, groove binding, or a combination of both. These interactions can lead to conformational changes in the DNA structure, potentially interfering with replication and transcription processes.

Molecular docking studies have been instrumental in elucidating the binding modes of this compound analogues with their protein targets. These computational simulations predict the preferred orientation of the ligand when bound to a protein, as well as the binding affinity. For example, docking studies of novel benzimidazole derivatives with potential anticancer activity have identified key amino acid residues within the binding sites of target proteins that are crucial for stabilizing the ligand-protein complex.

Enzyme Inhibition Mechanisms of Benzimidazole Derivatives

Benzimidazole derivatives, including analogues of this compound, are known to inhibit a range of enzymes through various mechanisms. This inhibitory activity is often the basis for their therapeutic effects.

One notable target is cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation and pain. Certain benzimidazole derivatives have been shown to be potent and selective inhibitors of COX-2. The mechanism of inhibition often involves the compound binding to the active site of the enzyme, thereby preventing the substrate from binding and being converted to pro-inflammatory prostaglandins.

Another important target is tubulin . Benzimidazole compounds can interfere with the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest cell division, leading to apoptosis. This mechanism is a cornerstone of the anticancer activity of several benzimidazole-based drugs.

Furthermore, receptor tyrosine kinases (RTKs) are a class of enzymes that play a crucial role in cellular signaling pathways that control cell growth, proliferation, and differentiation. Aberrant RTK activity is often associated with cancer. Analogues of this compound have been designed as inhibitors of specific RTKs, such as vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR). These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling proteins and thereby blocking the signal transduction cascade.

Receptor Modulation and Signaling Pathway Perturbations at the Molecular Level

The biological effects of this compound and its analogues are often mediated by their ability to modulate specific receptors and perturb intracellular signaling pathways.

For example, some benzimidazole derivatives have been found to interact with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. By binding to these receptors, the compounds can either mimic the effects of the natural ligand (agonist activity) or block its effects (antagonist activity). This can lead to significant changes in the expression of genes involved in various physiological processes.

In the context of cancer, benzimidazole derivatives have been shown to perturb key signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are frequently dysregulated in cancer and play a central role in promoting cell survival, proliferation, and metastasis. By inhibiting components of these pathways, benzimidazole compounds can induce apoptosis and inhibit tumor growth.

Structure-Activity Relationship (SAR) Analysis in Mechanistic Elucidation and Rational Design

Structure-activity relationship (SAR) analysis is a critical tool for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR studies have provided valuable insights into the key structural features required for their interaction with biological targets.

These studies typically involve synthesizing a series of analogues with systematic modifications to the parent structure and evaluating their biological activity. By correlating the structural changes with the observed activity, it is possible to identify the pharmacophore—the essential set of structural features responsible for the biological effect.

For instance, SAR studies on benzimidazole-based enzyme inhibitors have revealed the importance of specific substituents on the benzimidazole ring for potency and selectivity. The position and nature of these substituents can significantly affect the binding affinity of the compound for its target enzyme. This information is invaluable for the rational design of new, more potent, and selective inhibitors.

The following table provides a hypothetical example of SAR data for a series of this compound analogues targeting a specific enzyme.

CompoundR1 SubstituentR2 SubstituentIC50 (nM)
1HH500
2ClH250
3OCH3H400
4HNO2100
5ClNO250

Elucidation of Specific Non-Covalent Interactions

The binding of this compound analogues to their biological targets is governed by a variety of non-covalent interactions. The precise nature and geometry of these interactions determine the stability of the ligand-target complex and, consequently, the biological activity of the compound.

Hydrogen bonds are among the most important non-covalent interactions in biological systems. The benzimidazole scaffold contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms of the imidazole (B134444) ring), allowing it to form multiple hydrogen bonds with amino acid residues in the binding site of a protein. The hydroxyl group at the 7-position of this compound can also act as a hydrogen bond donor or acceptor.

Other non-covalent interactions, such as van der Waals forces and hydrophobic interactions, also contribute to the binding of these compounds to their targets. A detailed understanding of these interactions, often obtained through high-resolution structural studies like X-ray crystallography or NMR spectroscopy, is crucial for the rational design of improved analogues with enhanced affinity and selectivity.

Applications of 2 Methyl 1h Benzo D Imidazol 7 Ol in Supramolecular Chemistry and Materials Science

Coordination Chemistry of 2-Methyl-1H-benzo[d]imidazol-7-ol as a Ligand for Metal Complexes

The benzimidazole (B57391) moiety is a well-established ligand in coordination chemistry, capable of binding to a wide range of transition metal ions. The presence of the 7-hydroxyl group in this compound significantly enhances its coordination versatility, allowing it to act as a bidentate ligand. Coordination typically occurs through the pyridinic nitrogen (N3) of the imidazole (B134444) ring and the oxygen atom of the deprotonated hydroxyl group, forming stable chelate rings with the metal center.

Research on structurally analogous compounds, such as 2-(2-hydroxyphenyl)benzimidazole derivatives, has demonstrated the formation of various coordination complexes with metals like copper(II), zinc(II), cobalt(II), and nickel(II). nih.gov In these complexes, the ligand coordinates to the metal ion, creating distorted tetrahedral or square planar geometries. nih.gov For instance, bimetallic complexes have been synthesized where two hydroxyphenyl benzimidazole ligands bridge two copper(II) centers through their oxygen atoms. researchgate.net

The coordination of this compound to metal ions can lead to the formation of discrete mononuclear or polynuclear complexes, as well as one-, two-, or three-dimensional coordination polymers. The final structure is influenced by the metal ion's coordination preference, the reaction conditions, and the presence of ancillary ligands. These metal complexes are of significant interest for their potential applications in catalysis, magnetism, and as anticancer agents. nih.govresearchgate.net

Table 1: Representative Metal Complexes with Analogous Hydroxy-Benzimidazole Ligands
Metal IonAnalogous LigandCoordination GeometryPotential ApplicationReference
Cu(II), Zn(II), Ni(II)2-(1H-benzimidazol-2-yl)-phenol derivativesDistorted TetrahedralAnticancer nih.gov
Ag(I)2-(1H-benzimidazol-2-yl)-phenolNot specifiedAnticancer nih.gov
Co(III)2-(2-hydroxyphenyl)benzimidazoleDistorted Octahedral (mer-isomer)Not specified researchgate.net
Cd(II)Various benzimidazole derivativesNot specifiedAntitumor, Antimicrobial researchgate.net
Zn(II)Pyridyl-benzimidazole derivativesDinuclear, TetrahedralAnticancer, Antimicrobial rsc.org

Principles of Self-Assembly and Molecular Recognition in Systems Involving the Compound

The formation of ordered supramolecular structures from this compound is governed by the principles of self-assembly and molecular recognition, driven by specific non-covalent interactions. The key functional groups—the N-H donor, the pyridinic N acceptor, the O-H donor/acceptor, and the aromatic rings—all play crucial roles.

Hydrogen Bonding: The most significant interactions are hydrogen bonds. The imidazole N-H group can donate a hydrogen bond to the nitrogen atom of an adjacent molecule, forming classic N-H···N chains or dimers, a common motif in benzimidazole crystal engineering. acs.org Furthermore, the 7-hydroxyl group is a potent hydrogen bond donor and acceptor, capable of forming strong O-H···N or O-H···O bonds. These interactions can link molecules into extended networks, such as tapes, ribbons, or sheets.

Molecular Recognition: The specific arrangement of functional groups allows for molecular recognition. The position of the methyl and hydroxyl groups on the benzimidazole scaffold creates a distinct steric and electronic profile that can direct binding to other molecules or receptors. Studies on similar compounds have shown that subtle changes, such as the position of a methyl group, can dramatically alter molecular recognition and biological activity by either enabling or preventing crucial interactions with a target binding site. researchgate.net

Table 2: Key Non-Covalent Interactions in the Self-Assembly of this compound
Interaction TypeDonor/Acceptor Groups InvolvedResulting Supramolecular MotifReference
Hydrogen BondingImidazole (N-H) to Imidazole (N)Chains, Dimers acs.org
Hydrogen BondingHydroxyl (O-H) to Imidazole (N)Extended Networks acs.org
Hydrogen BondingHydroxyl (O-H) to Hydroxyl (O)Chains, Sheets semanticscholar.org
π-π StackingBenzimidazole Aromatic SystemStacked Columns, Herringbone Patterns acs.org
Hydrophobic Interactions2-Methyl GroupAggregation in Aqueous Media semanticscholar.org

Integration into Advanced Functional Materials (e.g., Organic Semiconductors, Polymers)

The benzimidazole unit is a valuable component in the design of advanced functional materials due to its high thermal stability, chemical resistance, and electronic properties. nih.gov Incorporating this compound or its derivatives as monomers or side-chain functionalities can impart specific properties to polymers for a range of applications.

Gas Separation Membranes: Polyimides containing benzimidazole groups in their side chains have been synthesized for natural gas separation applications. acs.org These materials have shown high permeability for CO₂ along with high CO₂/CH₄ selectivity, approaching the industry-standard Robeson upper bound. The benzimidazole groups contribute to the polymer's favorable gas transport properties. acs.org

Photoluminescent Polymers and Sensors: Conjugated polymers that incorporate benzimidazole units into their backbones can exhibit strong photoluminescence. researchgate.net These materials have been developed as fluorescent sensors for detecting metal ions like Pd²⁺. The sensing mechanism often involves the quenching of the polymer's fluorescence upon coordination of the metal ion to the benzimidazole units. The inherent fluorescence of the benzimidazole core makes it an attractive building block for optical materials. researchgate.net

Table 3: Applications of Benzimidazole-Containing Polymers
Polymer TypeFunctional Role of BenzimidazoleApplicationKey PropertiesReference
Polybenzimidazole (PBI)Proton-conducting sites (N-H), acid uptakeHigh-Temperature PEM Fuel CellsHigh thermal stability, proton conductivity nih.govrsc.org
Polyimide with PBI side chainsModifies gas transport propertiesGas Separation (CO₂/CH₄)High permeability and selectivity acs.org
Conjugated PolyelectrolytesFluorophore, metal ion binding siteFluorescent Chemosensors"Turn-off" fluorescence sensing researchgate.net
Cross-linked PBIStructural unit, amine groups for cross-linkingOrganic Solvent NanofiltrationHigh chemical and pH stability mdpi.comnih.gov

Host-Guest Chemistry Investigations with Supramolecular Cages (e.g., Cucurbiturils)

The encapsulation of guest molecules within the cavities of macrocyclic hosts like cucurbiturils (CBs) is a cornerstone of host-guest chemistry. Cucurbit rsc.orguril (CB rsc.org), with its hydrophobic cavity and polar carbonyl portals, is particularly adept at binding a wide variety of guest molecules in aqueous solutions, including many benzimidazole derivatives.

Studies on the interaction of CB rsc.org with benzimidazole-based drugs have shown that the host can significantly enhance the aqueous solubility and photostability of the guest molecules. banglajol.info The binding is typically strong, driven by a combination of hydrophobic effects (sequestration of the nonpolar part of the guest inside the cavity) and ion-dipole interactions between the protonated form of the benzimidazole guest and the carbonyl portals of the CB rsc.org host. banglajol.info

For this compound, a 1:1 host-guest complex with CB rsc.org would be expected. The hydrophobic benzene (B151609) and methyl-substituted part of the molecule would likely be encapsulated within the CB rsc.org cavity, while the more polar 7-hydroxyl and imidazole N-H groups could interact with the exterior of the host or the surrounding water molecules. Encapsulation by CB rsc.org leads to a significant increase in the pKa of the benzimidazole guest, meaning it becomes a stronger base upon complexation. This is because the host preferentially binds the protonated, cationic form of the guest. banglajol.info This modulation of physicochemical properties is a key feature of host-guest complexation and is critical for applications in drug delivery and sensing.

Table 4: Binding Affinities of Benzimidazole Derivatives with Cucurbit rsc.orguril (CB rsc.org)
Guest MoleculeBinding Constant (K) with Protonated Guest (L/mol)pKa Shift (ΔpKa)Reference
Albendazole2.6 x 10⁷+2.6 banglajol.info
CarbendazimNot specified+2.5 banglajol.info
ThiabendazoleNot specified+4.0 banglajol.info
FuberidazoleNot specified+3.8 banglajol.info
Benzimidazole (parent)Not specified+3.5 banglajol.info

Future Perspectives and Research Challenges for 2 Methyl 1h Benzo D Imidazol 7 Ol Research

Development of Novel and Atom-Economical Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has traditionally relied on condensation reactions that can sometimes require harsh conditions or produce significant waste. nih.gov A primary challenge and a significant area for future research is the development of novel, efficient, and environmentally benign synthetic routes to 2-Methyl-1H-benzo[d]imidazol-7-ol and its analogs. The principles of green chemistry, which emphasize atom economy and the reduction of hazardous substances, are central to this endeavor. niscpr.res.inijpdd.org

Future synthetic methodologies will likely focus on:

Catalytic Systems: The exploration of novel catalysts, including metal-based and metal-free systems, is crucial. nih.gov For instance, the use of reusable catalysts like Indium(III) triflate has shown promise in the solvent-free synthesis of 2-substituted benzimidazoles. nih.gov Similarly, nano-catalysts are being investigated for their efficiency, easy recovery, and reusability, contributing to more sustainable processes. researchgate.net

One-Pot Reactions: Designing multi-component, one-pot reactions where starting materials are converted to the final product in a single step without isolating intermediates can significantly improve efficiency and reduce waste. niscpr.res.in

Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction times and improve yields, often under solvent-free conditions, representing a greener alternative to conventional heating. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability, making them an attractive platform for the synthesis of benzimidazole libraries.

A significant goal is to develop methods that are not only high-yielding but also tolerant of a wide range of functional groups, allowing for the creation of diverse libraries of this compound derivatives for biological screening. researchgate.net

Integration of Advanced Computational and Experimental Approaches for Deeper Mechanistic Insights

A thorough understanding of the reaction mechanisms underlying the synthesis and biological activity of this compound is paramount for rational drug design and the optimization of synthetic protocols. The synergy between computational modeling and experimental validation is a powerful tool for achieving these deeper mechanistic insights. tandfonline.comresearchgate.net

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT studies can elucidate reaction pathways, predict transition state geometries, and calculate activation energies, providing a theoretical framework for understanding reaction outcomes. mdpi.com Such computational analyses can help in optimizing reaction conditions and predicting the feasibility of new synthetic routes.

Spectroscopic and Crystallographic Studies: Advanced spectroscopic techniques, including 1D and 2D NMR, IR, and mass spectrometry, are essential for the unambiguous characterization of reaction intermediates and final products. mdpi.com Single-crystal X-ray diffraction analysis provides definitive structural information, including bond lengths, angles, and intermolecular interactions, which are crucial for understanding solid-state properties and crystal packing. mdpi.com

In Silico Drug Design: Computational tools such as molecular docking and molecular dynamics simulations can predict the binding affinity and mode of interaction of this compound derivatives with biological targets. tandfonline.comnih.gov This information is invaluable for guiding the design of more potent and selective inhibitors.

By combining these approaches, researchers can build comprehensive models that explain the structure-activity relationships (SAR) of this compound class, paving the way for the development of next-generation therapeutic agents.

Exploration of Undiscovered Biological Targets and Pathways for Chemical Probe Development

While benzimidazoles are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects, the specific molecular targets and pathways for many derivatives, including this compound, remain to be fully elucidated. mdpi.comacs.org A significant future direction is the identification of novel biological targets and the development of this compound as a chemical probe to investigate cellular processes.

Key research avenues include:

High-Throughput Screening: Screening libraries of this compound derivatives against a wide array of biological targets, such as kinases, topoisomerases, and other enzymes implicated in disease, can uncover new therapeutic opportunities. nih.gov

Target Identification and Validation: Once a lead compound with interesting biological activity is identified, a variety of techniques, including affinity chromatography, proteomics, and genetic approaches, can be employed to identify its specific cellular target.

Chemical Probe Design: A chemical probe is a small molecule that selectively interacts with a specific protein target and can be used to study its function in a cellular context. By optimizing the potency, selectivity, and cell permeability of this compound derivatives, it may be possible to develop valuable chemical probes for exploring complex biological pathways.

The discovery of new biological targets for this scaffold could open up entirely new avenues for drug discovery and a deeper understanding of human biology and disease.

Expanding Applications in Materials Science and Chemical Biology Through Targeted Design

The unique structural features of the benzimidazole core, including its aromaticity and hydrogen-bonding capabilities, make it an attractive building block for applications beyond traditional medicinal chemistry. iosrphr.org Future research should explore the potential of this compound and its derivatives in materials science and chemical biology.

Potential areas of exploration include:

Fluorescent Probes: The benzimidazole ring system is a known fluorophore. By strategically modifying the substituents on the this compound scaffold, it may be possible to develop novel fluorescent sensors for detecting metal ions, pH changes, or specific biomolecules. mdpi.com

Organic Electronics: The π-conjugated system of the benzimidazole ring suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Coordination Chemistry: The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or gas storage properties. mdpi.com

Bioconjugation: The functional groups on the this compound molecule can be used to attach it to biomolecules such as proteins or nucleic acids, enabling the development of targeted drug delivery systems or diagnostic tools.

By thinking beyond the traditional boundaries of medicinal chemistry, researchers can unlock the full potential of this versatile heterocyclic scaffold and contribute to advancements in a wide range of scientific disciplines.

Q & A

Basic: What are the optimal synthetic routes for 2-Methyl-1H-benzo[d]imidazol-7-ol, and what methodological considerations ensure high yield?

Answer:
The synthesis typically involves condensation reactions between substituted phenylenediamine derivatives and carbonyl-containing precursors. For example:

  • Method A : React 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in dimethylformamide (DMF) using Na₂S₂O₅ as a catalyst under reflux conditions. This method emphasizes the role of Na₂S₂O₅ in facilitating cyclization and stabilizing intermediates .
  • Method B : Utilize iodine in isopropanol for oxidative cyclization, followed by recrystallization from ethanol to isolate the pure product .
    Key considerations :
    • Monitor reaction progress via TLC to avoid over-oxidation.
    • Optimize solvent polarity (e.g., DMF for high solubility vs. isopropanol for controlled reactivity).
    • Purify using aqueous sodium bicarbonate to remove acidic byproducts .

Basic: What spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:
A combination of techniques ensures structural validation:

  • NMR spectroscopy : Confirm substitution patterns (e.g., methyl group at position 2 and hydroxyl at position 7) via ¹H and ¹³C chemical shifts. For example, the methyl group typically resonates at δ 2.5–3.0 ppm in ¹H-NMR .
  • Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out fragmentation artifacts .
  • IR spectroscopy : Identify hydroxyl (-OH) stretches near 3200–3400 cm⁻¹ and benzimidazole ring vibrations at 1500–1600 cm⁻¹ .
    Validation : Cross-reference data with computational predictions (e.g., density-functional theory for NMR shifts) to resolve ambiguities .

Advanced: How can computational methods like density-functional theory (DFT) enhance the study of this compound's electronic properties?

Answer:
DFT calculations provide insights into electronic structure and reactivity:

  • Electron density analysis : Use the Colle-Salvetti correlation-energy formula to model electron distribution, predicting nucleophilic/electrophilic sites .
  • Reactivity prediction : Calculate Fukui indices to identify regions prone to electrophilic attack (e.g., the hydroxyl group at position 7) .
  • Solvent effects : Simulate solvent interactions using polarizable continuum models (PCM) to optimize synthetic conditions .
    Methodological rigor : Validate computational results with experimental UV-Vis spectra and cyclic voltammetry data.

Advanced: What strategies mitigate impurities like desethyl or amide derivatives during synthesis?

Answer:
Impurity control requires precise reaction design:

  • Desethyl impurity mitigation : Avoid excess alkylating agents and monitor reaction temperature. Use HPLC to detect and quantify impurities early .
  • Amide byproduct suppression : Substitute amide-forming reagents (e.g., avoid carbodiimides) with non-nucleophilic bases like triethylamine .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate structurally similar impurities .
    Quality control : Validate purity via ¹H-NMR integration and LC-MS with <1% impurity thresholds .

Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting NMR or reactivity results)?

Answer:
Address discrepancies through methodological triangulation:

  • Multi-technique validation : Cross-check NMR data with IR, MS, and X-ray crystallography (if crystals are obtainable) .
  • Iterative analysis : Replicate experiments under varying conditions (e.g., pH, solvent) to identify confounding variables .
  • Peer review : Engage collaborators to independently analyze datasets, reducing bias .
    Case example : If NMR signals overlap, use 2D-COSY or HSQC to resolve coupling patterns .

Advanced: What experimental design principles optimize structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Variable selection : Systematically modify substituents (e.g., position 7 hydroxyl → methoxy) to assess pharmacological effects .
  • Control groups : Include unmodified benzimidazole cores to isolate the impact of methyl/hydroxy groups .
  • High-throughput screening : Use automated platforms to test derivatives against target enzymes (e.g., cytochrome P450 isoforms) .
    Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .

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2-Methyl-1H-benzo[d]imidazol-7-ol
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2-Methyl-1H-benzo[d]imidazol-7-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.